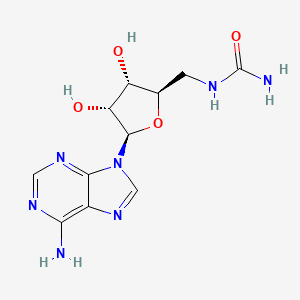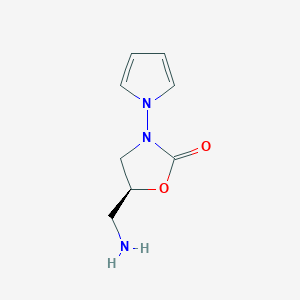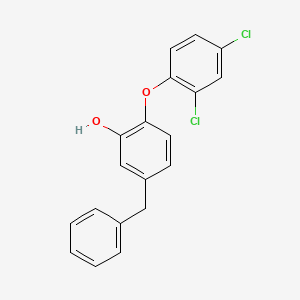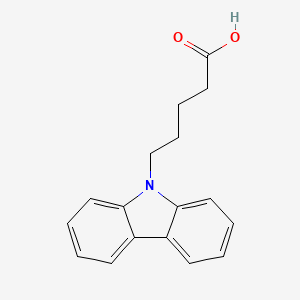
5''-Deoxy-5''-ureidoadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxy-5’-ureidoadenosine is a synthetic nucleoside analog designed and synthesized as a potent inhibitor of S-adenosylhomocysteine hydrolase (SAH). This compound features a 5’-ureido group, which acts as a multiple hydrogen bonding donor, enhancing its binding affinity with the active site residues of SAH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-deoxy-5’-ureidoadenosine involves multiple steps. The key step is the introduction of the 5’-ureido group. The synthetic route typically starts with the protection of the hydroxyl groups of adenosine, followed by the selective deprotection and subsequent introduction of the ureido group at the 5’ position. The reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like isocyanates for the ureido group introduction .
Industrial Production Methods
While specific industrial production methods for 5’-deoxy-5’-ureidoadenosine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5’-Deoxy-5’-ureidoadenosine primarily undergoes substitution reactions due to the presence of the ureido group. It can also participate in hydrogen bonding interactions, which are crucial for its biological activity .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of 5’-deoxy-5’-ureidoadenosine include isocyanates for ureido group introduction, silyl ethers for protection, and various solvents like dichloromethane and acetonitrile. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major product formed from the synthesis of 5’-deoxy-5’-ureidoadenosine is the compound itself, with the ureido group successfully introduced at the 5’ position. Other potential products include various protected intermediates and by-products from side reactions .
Scientific Research Applications
5’-Deoxy-5’-ureidoadenosine has several scientific research applications:
Chemistry: It is used as a model compound to study hydrogen bonding interactions and the design of nucleoside analogs.
Biology: It serves as an inhibitor of S-adenosylhomocysteine hydrolase, making it valuable in studying methylation processes and epigenetic regulation.
Medicine: Its inhibitory effect on S-adenosylhomocysteine hydrolase makes it a potential candidate for antiviral and anticancer therapies.
Mechanism of Action
5’-Deoxy-5’-ureidoadenosine exerts its effects by inhibiting S-adenosylhomocysteine hydrolase. The 5’-ureido group acts as a multiple hydrogen bonding donor, allowing the compound to bind effectively to the active site residues of the enzyme. This binding inhibits the enzyme’s activity, leading to an accumulation of S-adenosylhomocysteine, which in turn affects methylation processes and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5’-Deoxy-5’-thioadenosine: Another nucleoside analog with a thio group at the 5’ position.
5’-Azido-5’-deoxyribonucleosides: Compounds with an azido group at the 5’ position, used in various synthetic and therapeutic applications.
Uniqueness
5’-Deoxy-5’-ureidoadenosine is unique due to its 5’-ureido group, which provides multiple hydrogen bonding interactions. This feature enhances its binding affinity and specificity for S-adenosylhomocysteine hydrolase, making it a potent inhibitor compared to other nucleoside analogs .
Properties
Molecular Formula |
C11H15N7O4 |
|---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylurea |
InChI |
InChI=1S/C11H15N7O4/c12-8-5-9(16-2-15-8)18(3-17-5)10-7(20)6(19)4(22-10)1-14-11(13)21/h2-4,6-7,10,19-20H,1H2,(H2,12,15,16)(H3,13,14,21)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
MRVWQDQRJFAPMW-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CNC(=O)N)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CNC(=O)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine](/img/structure/B10844665.png)











